1-[(4-Methylbenzenesulfonyl)methyl]-1H-1,2,3-benzotriazole
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Overview
Description
1-[(4-Methylbenzenesulfonyl)methyl]-1H-1,2,3-benzotriazole is an organic compound with the molecular formula C14H13N3O2S. It is a derivative of benzotriazole, a class of compounds known for their applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a 4-methylbenzenesulfonyl group attached to the benzotriazole ring, which imparts unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-[(4-Methylbenzenesulfonyl)methyl]-1H-1,2,3-benzotriazole typically involves the reaction of 1H-1,2,3-benzotriazole with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
1H-1,2,3-benzotriazole+4-methylbenzenesulfonyl chloride→this compound
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of advanced purification techniques, such as recrystallization or chromatography, may be employed to obtain high-purity product.
Chemical Reactions Analysis
1-[(4-Methylbenzenesulfonyl)methyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The benzotriazole ring can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, often in the presence of catalysts.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Methylbenzenesulfonyl)methyl]-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[(4-Methylbenzenesulfonyl)methyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The benzotriazole ring can also interact with metal ions, affecting their catalytic activity in various biochemical pathways.
Comparison with Similar Compounds
1-[(4-Methylbenzenesulfonyl)methyl]-1H-1,2,3-benzotriazole can be compared with other similar compounds, such as:
4-Methylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound, known for its use in organic synthesis.
1H-1,2,3-benzotriazole: The parent compound, widely used as a corrosion inhibitor and in various chemical reactions.
4-(Trifluoromethyl)benzenesulfonyl chloride: A similar sulfonyl chloride with different substituents, used in the synthesis of fluorinated compounds.
The uniqueness of this compound lies in its specific combination of the benzotriazole ring and the 4-methylbenzenesulfonyl group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-[(4-methylphenyl)sulfonylmethyl]benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-11-6-8-12(9-7-11)20(18,19)10-17-14-5-3-2-4-13(14)15-16-17/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENAYJMPTOQEPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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